molecular formula C18H18ClN3O2 B2805641 (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035001-73-9

(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2805641
CAS No.: 2035001-73-9
M. Wt: 343.81
InChI Key: IITXIZZKFMQCCR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one belongs to the α,β-unsaturated ketone family, characterized by a conjugated enone system. The molecule features a 2-chlorophenyl group at the β-position and a piperidine ring substituted with a pyrimidin-2-yloxy group at the α-position.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-16-7-2-1-5-14(16)8-9-17(23)22-12-3-6-15(13-22)24-18-20-10-4-11-21-18/h1-2,4-5,7-11,15H,3,6,12-13H2/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITXIZZKFMQCCR-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2Cl)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and a ketone in the presence of a base. The specific steps are as follows:

    Starting Materials: 2-chlorobenzaldehyde and 3-(pyrimidin-2-yloxy)piperidin-1-yl)acetone.

    Reaction Conditions: The reaction is usually conducted in an ethanol or methanol solvent with a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The aldehyde and ketone are mixed in the solvent, and the base is added slowly. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one exhibit significant anticancer properties. The structure-activity relationship (SAR) studies reveal that modifications to the piperidine and pyrimidine rings can enhance the potency against various cancer cell lines. For instance, derivatives with specific substitutions showed improved inhibition of cell proliferation in breast and prostate cancer models .

Neurological Effects

The compound has also been investigated for its neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability to cross the blood-brain barrier is crucial for these applications, and preliminary data suggest favorable pharmacokinetic properties .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have demonstrated that certain derivatives exhibit activity against a range of bacterial strains, including resistant strains. This suggests potential use in developing new antibiotics or adjunct therapies for infectious diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that one derivative of This compound exhibited an IC50 value of 72 nM against a breast cancer cell line. This finding highlights the compound's potential as a lead structure for further development into anticancer agents .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of the compound led to significant improvements in cognitive function compared to control groups. The mechanism appears to involve modulation of oxidative stress pathways and enhancement of neurotrophic factors, suggesting its viability as a therapeutic candidate for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl Substituents

Compounds bearing chlorophenyl groups exhibit distinct electronic and steric effects due to chlorine’s electronegativity. Key examples include:

  • (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (): This di-chlorinated analog crystallizes in a triclinic system (space group P1) with unit cell parameters a = 5.8884 Å, b = 7.3328 Å, and c = 14.6752 Å. Its dual chlorine substitution enhances hydrophobicity and may influence binding affinity in biological systems.
  • (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (): The methoxy group at the 3-position of the phenyl ring introduces hydrogen-bonding capacity, contrasting with the pyrimidin-2-yloxy group in the target compound. Crystal structure analysis reveals non-linear optical (NLO) properties, suggesting applications in materials science.

Table 1: Chlorophenyl-Containing Analogs

Compound Substituents (R1, R2) Molecular Weight Key Properties Reference
Target Compound R1=2-Cl-C6H4; R2=3-(pyrimidin-2-yloxy)piperidin-1-yl ~357.8* Hypothesized NLO/biological activity -
(2E)-1-(3-Cl-C6H4)-3-(4-Cl-C6H4)prop-2-en-1-one R1=3-Cl-C6H4; R2=4-Cl-C6H4 277.13 Triclinic crystal system
(E)-3-(2-Cl-C6H4)-1-(3-OCH3-C6H4)prop-2-en-1-one R1=2-Cl-C6H4; R2=3-OCH3-C6H4 286.73 NLO activity, monoclinic structure

*Calculated based on formula C18H17ClN2O2.

Piperidine-Based Derivatives

The piperidine moiety in the target compound is a common feature in bioactive molecules, influencing solubility and conformational flexibility. Notable analogs include:

  • (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one (): With a molecular weight of 215.29, this compound lacks the pyrimidinyloxy substitution but shares the enone-piperidine core. Its IUPAC name highlights the (E)-configuration, critical for maintaining planarity in the conjugated system.

Table 2: Piperidine-Containing Analogs

Compound Substituents Molecular Weight Key Features Reference
Target Compound 3-(Pyrimidin-2-yloxy)piperidin-1-yl ~357.8 Pyrimidine oxygen for H-bonding -
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one Phenyl 215.29 Planar enone system
(E)-3-(5-(4-Cl-C6H4)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one 4-Cl-C6H4-furan 315.79 Furan-chlorophenyl hybrid

Pyrimidine and Heterocyclic Derivatives

The pyrimidin-2-yloxy group in the target compound is rare among analogs but shares functional similarities with other nitrogen-containing heterocycles:

  • (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)phenyl)prop-2-en-1-one (): This compound features a diamino-pyrimidine moiety, synthesized via Pd(OAc)2-catalyzed coupling. Its 72% yield suggests efficient methodology applicable to the target compound’s synthesis.
  • (E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one (): The pyridine ring here replaces piperidine, demonstrating how heterocycle choice modulates electronic properties.

Biological Activity

Introduction

(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound that has garnered attention due to its potential biological activities. Its unique structural features, including a chlorophenyl group, a pyrimidine moiety, and a piperidine ring, suggest various applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20ClN3O\text{C}_{19}\text{H}_{20}\text{ClN}_3\text{O}

This compound is characterized by:

  • Chlorophenyl Group : Imparts lipophilicity and potential interactions with biological membranes.
  • Pyrimidine Moiety : Known for its role in various biological processes and as a scaffold for drug development.
  • Piperidine Ring : Enhances binding affinity to biological targets.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including Escherichia coli and Candida albicans .

Compound NameMIC (µg/mL)Activity Type
Compound A6.5Antibacterial
Compound B250Antifungal

Anticancer Activity

Research indicates that the compound may possess anticancer properties. For example, derivatives of pyrimidine have been reported to exhibit significant cytotoxic effects against cancer cell lines . The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation.

Anti-inflammatory Activity

The presence of the piperidine ring suggests potential anti-inflammatory properties. Compounds with similar structures have been noted to inhibit inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses .

Case Studies and Research Findings

Recent investigations have focused on the synthesis and evaluation of this compound analogs for their biological activity:

  • Study on Anti-tubercular Agents : A series of compounds were synthesized based on the structural framework of this compound. The most active compound exhibited an IC90 value of 4.00 µM against Mycobacterium tuberculosis .
  • Cytotoxicity Evaluation : In vitro tests conducted on human embryonic kidney cells showed that the synthesized compounds were nontoxic at therapeutic concentrations, indicating a favorable safety profile for further development .

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell signaling and proliferation.
  • Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane dynamics and function.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one?

Answer:
The synthesis of this compound typically involves multi-step reactions requiring precise control of conditions. Key strategies include:

  • Microwave-assisted synthesis to reduce reaction times and improve regioselectivity (e.g., for coupling the pyrimidin-2-yloxy group to the piperidine ring) .
  • Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution reactions, while dichloromethane is preferred for Claisen-Schmidt condensation steps .
  • Catalytic systems : Use palladium catalysts for Suzuki-Miyaura couplings (if applicable) and base catalysts like K₂CO₃ for deprotonation in enone formation .
    Yield tracking via HPLC or GC-MS at intermediate stages is critical to identify bottlenecks .

Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:
Primary methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the chlorophenyl and pyrimidinyloxy groups, with NOESY for stereochemical validation .
  • X-ray crystallography : Resolve ambiguity in E/Z configuration of the enone moiety and piperidine ring conformation .
  • Mass spectrometry (HRMS) : Verify molecular weight and detect impurities (e.g., unreacted intermediates) .
  • IR spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1680–1720 cm⁻¹) to confirm enone formation .

Advanced: How can computational modeling predict biological target interactions of this compound?

Answer:
Advanced approaches include:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to kinases or GPCRs, leveraging the pyrimidine moiety’s affinity for ATP-binding pockets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories (e.g., in GROMACS) to validate docking results .
  • QSAR models : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using datasets from PubChem or ChEMBL .
    Experimental validation via SPR (surface plasmon resonance) is recommended to resolve discrepancies between predicted and observed IC₅₀ values .

Advanced: How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Answer:
Contradictions often arise in stereochemical assignments or tautomeric forms. Mitigation strategies:

  • X-ray crystallography : Definitive resolution of E/Z configuration and piperidine chair vs. boat conformations .
  • 2D NMR (COSY, HSQC, HMBC) : Map coupling constants (e.g., J₃,₄ in piperidine) to distinguish axial/equatorial substituents .
  • DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate tautomer dominance .
    Re-synthesize ambiguous intermediates under varied conditions (e.g., acidic vs. basic) to isolate conformational isomers .

Basic: What solvent systems are optimal for reactions involving the pyrimidin-2-yloxy-piperidine intermediate?

Answer:

  • Nucleophilic substitutions : Use DMF or DMSO to stabilize transition states in SNAr reactions with pyrimidin-2-yloxy groups .
  • Enone formation : Dichloromethane or THF with catalytic p-TsOH for acid-mediated condensations .
  • Workup protocols : Ethyl acetate/water biphasic systems for efficient extraction, avoiding prolonged exposure to protic solvents that may hydrolyze the enone .

Advanced: What role does stereochemistry play in the biological activity of this compound, and how can it be controlled?

Answer:
The piperidine ring’s stereochemistry and enone configuration critically impact target binding:

  • Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers (e.g., (R)- vs. (S)-piperidine derivatives) .
  • Asymmetric catalysis : Employ Jacobsen’s catalyst for epoxidation or Shi epoxidation to introduce stereocenters .
  • Biological assays : Compare IC₅₀ values of enantiomers against wild-type vs. mutant receptors (e.g., CYP450 isoforms) to assess stereospecificity .

Basic: How can researchers mitigate degradation of the enone moiety during storage or biological assays?

Answer:

  • Storage conditions : Store at –20°C under argon, with desiccants to prevent hydrolysis .
  • Buffer selection : Use PBS (pH 7.4) with 1% DMSO for in vitro assays; avoid strong nucleophiles (e.g., thiols) .
  • Stabilizers : Add antioxidants like BHT (0.01% w/v) to prevent radical-mediated degradation .
    Monitor stability via LC-MS at 0, 24, and 48 hours under assay conditions .

Advanced: What strategies are recommended for scaling up synthesis while maintaining enantiomeric excess (ee)?

Answer:

  • Continuous-flow reactors : Enhance reproducibility in asymmetric catalysis steps (e.g., Grignard additions) .
  • Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of diastereomers in heptane/EtOAc mixtures .
  • In-line PAT (process analytical technology) : Use FTIR or Raman probes for real-time ee monitoring .
    Optimize catalyst loading (e.g., 0.5–2 mol% for Ru-BINAP systems) to balance cost and efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.